Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Description
Ethyl 4-(((3,4-dimethylphenyl)sulfonyl)oxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a useful research compound. Its molecular formula is C21H19FN2O6S and its molecular weight is 446.45. The purity is usually 95%.
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Scientific Research Applications
Antibacterial Properties
- Several studies have explored the antibacterial potential of compounds containing similar structural features. For instance, Azab et al. (2013) synthesized new heterocyclic compounds with a sulfonamido moiety, showing significant antibacterial activity (Azab, Youssef, & El-Bordany, 2013).
- Gad-Elkareem and El-Adasy (2010) also investigated ethyl nicotinate derivatives containing sulfonamide moieties, noting their antimicrobial properties (Gad-Elkareem & El-Adasy, 2010).
Synthesis and Molecular Studies
- Studies by Mizuno et al. (2006) and others have focused on the synthesis of metabolites and derivatives of similar compounds, providing insights into their chemical properties and potential applications (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
Application in Dyeing and Colorants
- Iyun et al. (2015) explored the use of ethyl derivatives in creating novel heterocyclic disperse dyes for dyeing polyester fibers, showing the versatility of these compounds in industrial applications (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).
Pharmacological Screening
- Samaunnisa et al. (2014) conducted pharmacological screening of dihydropyridine derivatives, indicating the potential use of such compounds in medical applications (Samaunnisa, Mohammed, Venkataramana, & Madhavan, 2014).
Properties
IUPAC Name |
ethyl 4-(3,4-dimethylphenyl)sulfonyloxy-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O6S/c1-4-29-21(26)20-18(30-31(27,28)17-10-5-13(2)14(3)11-17)12-19(25)24(23-20)16-8-6-15(22)7-9-16/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSJNFUHEZQVOMN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC(=C(C=C2)C)C)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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